molecular formula C7H14O2 B14480056 4,7-Dimethyl-1,3-dioxepane CAS No. 66115-47-7

4,7-Dimethyl-1,3-dioxepane

Cat. No.: B14480056
CAS No.: 66115-47-7
M. Wt: 130.18 g/mol
InChI Key: KBUVPCVULRKJBK-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1,3-dioxepane (CAS Number: 80649-13-4) is a cyclic compound with the molecular formula C7H14O2 . It serves as a key intermediate and precursor in scientific research, particularly in the field of polymer chemistry. Its close structural analog, 4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO), has been extensively studied for its role in "living" free radical ring-opening copolymerization with conventional vinyl monomers like styrene, acrylonitrile, and methyl acrylate . This process is a form of Atom Transfer Radical Polymerization (ATRP) that allows for the controlled synthesis of copolymers, enabling precise control over molecular weight and distribution . The driving force behind the ring-opening reaction in these systems is the strain inherent to the seven-membered ring structure . The primary research value of this family of compounds lies in their ability to introduce degradable ester functional groups into the backbone of polymers that are otherwise non-degradable . This application is critical for developing new materials with tailored lifecycles for advanced applications in areas such as sustainable packaging and biomedicine, contributing to a circular materials economy . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66115-47-7

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4,7-dimethyl-1,3-dioxepane

InChI

InChI=1S/C7H14O2/c1-6-3-4-7(2)9-5-8-6/h6-7H,3-5H2,1-2H3

InChI Key

KBUVPCVULRKJBK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(OCO1)C

Origin of Product

United States

Synthetic Methodologies for 4,7 Dimethyl 1,3 Dioxepane

Conventional Synthetic Routes to Cyclic Ketene (B1206846) Acetals (CKAs) and their Adaptations for 4,7-Dimethyl-1,3-dioxepane

Conventional methods for synthesizing cyclic acetals like this compound and its derivatives, such as cyclic ketene acetals (CKAs), typically involve a two-step process. The first step establishes the core dioxepane ring structure, which is then modified in a second step to introduce the exocyclic double bond characteristic of CKAs.

Transacetalization Reactions for Dioxepane Ring Formation Utilizing Acid Catalysis

The formation of the this compound ring is commonly achieved through the acid-catalyzed reaction of a suitable diol with a carbonyl compound or its corresponding acetal (B89532). This equilibrium-driven process, known as acetalization or transacetalization, is a cornerstone of cyclic acetal synthesis. libretexts.orggoogle.com For the target molecule, the required precursor is 2,5-hexanediol (B147014), which reacts to form the seven-membered ring.

The reaction is typically performed in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org To drive the equilibrium toward the product, the water formed during the reaction must be continuously removed, often accomplished by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgthieme-connect.de A variety of acid catalysts can be employed for this transformation.

Table 1: Common Acid Catalysts for Acetalization

Catalyst Type Examples Key Characteristics
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) Effective and widely used, but can be corrosive and difficult to remove.
Lewis Acids Zirconium tetrachloride (ZrCl₄), Boron trifluoride etherate (BF₃·OEt₂) Offer high efficiency and chemoselectivity under mild conditions. thieme-connect.de

The general mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The diol then attacks the activated carbonyl carbon in a stepwise manner, ultimately leading to the cyclic acetal and a molecule of water. libretexts.org The use of a large excess of the diol can also be employed to shift the equilibrium towards the product, although this necessitates a subsequent separation step. google.comgoogle.com

Elimination Reactions for Exocyclic Double Bond Introduction

For the synthesis of the corresponding cyclic ketene acetal, 2-methylene-4,7-dimethyl-1,3-dioxepane, an elimination reaction is required. This step typically follows the formation of a suitable precursor, such as a 2-(halomethyl)-4,7-dimethyl-1,3-dioxepane. The most common method is dehydrohalogenation, where a strong base is used to remove a hydrogen halide. google.comgoogleapis.com

The synthesis of the halogenated precursor is achieved via an acetal exchange reaction between a haloacetaldehyde dialkyl acetal (e.g., chloroacetaldehyde (B151913) dimethyl acetal) and 1,4-butanediol (B3395766) in the presence of an acid catalyst. googleapis.com This intermediate is then treated with a strong, non-nucleophilic base to induce elimination.

Potassium tert-butoxide (t-BuOK) is a frequently used base for this transformation, often in an alcoholic solvent like tert-butyl alcohol. google.com The reaction proceeds by the abstraction of a proton from the carbon adjacent to the halogen, leading to the formation of the exocyclic double bond and the elimination of the halide ion. It is crucial to use a pure acetal for this step, as impurities can lead to polymerization of the highly reactive CKA product. google.com

Advanced and Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry seeks to improve upon conventional methods by developing more efficient, selective, and milder catalytic systems. These advanced approaches often utilize transition metal catalysts or novel reaction pathways to construct the desired molecular frameworks.

Cobalt-Catalyzed Synthetic Protocols for Cyclic Acetals

An advanced method for the synthesis of cyclic acetals involves the use of cobalt catalysts. Research has demonstrated that a catalytic system generated in situ from cobalt(II) salts (such as CoCl₂) and dimethylglyoxime (B607122) can efficiently catalyze the acetalization of carbonyl compounds with polyhydric alcohols. mdpi.com This method offers several advantages, including high catalytic performance under mild, solvent-free conditions. mdpi.com

The proposed mechanism suggests that the active catalyst is a planar tetracoordinate cobaloxime complex. mdpi.com The carbonyl group of the aldehyde or ketone coordinates to the cobalt center, increasing the electrophilicity of the carbonyl carbon. This activated carbonyl is then attacked by a hydroxyl group from the diol, followed by an intramolecular nucleophilic substitution that closes the ring and regenerates the cobalt catalyst. mdpi.com This catalytic cycle allows for high turnover frequencies (TOF), making it a highly efficient alternative to traditional acid catalysis. mdpi.com

Novel Routes via Cyclic Carbonate Intermediates (e.g., Petasis Chemistry)

The Petasis reaction, also known as the Petasis Borono-Mannich reaction, is a powerful multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound to generate highly functionalized amines, including α-amino acids. organic-chemistry.orgnih.govnih.gov While not a direct route to this compound itself, its principles of convergent synthesis represent a frontier in creating molecular complexity. The combination of the Petasis reaction with subsequent ring-closing strategies is a powerful tool for building novel polycyclic scaffolds. researchgate.net

While the direct application of the Petasis reaction to form the dioxepane ring is not standard, related novel approaches often employ versatile intermediates like cyclic carbonates. Cyclic carbonates can serve as precursors to diols or participate in various ring-opening and ring-forming reactions, offering alternative pathways to heterocyclic structures. The exploration of such multicomponent and sequential reactions showcases the ongoing effort to develop innovative and efficient synthetic methodologies. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign processes.

Key areas for implementing green chemistry in this context include:

Catalysis: Replacing corrosive and stoichiometric acid catalysts like sulfuric acid with recyclable, heterogeneous solid acid catalysts (e.g., ion-exchange resins) minimizes waste and simplifies product purification. google.com Furthermore, the use of highly efficient, low-loading catalysts, such as the cobalt-based systems, aligns with the principle of catalysis over stoichiometric reagents. mdpi.comnih.gov

Solvent Selection: Traditional syntheses often use volatile organic compounds like toluene (B28343) for azeotropic water removal. organic-chemistry.org Green chemistry encourages the use of safer, more environmentally friendly solvents or, ideally, solvent-free conditions. mdpi.comnih.gov The cobalt-catalyzed acetalization, which can be performed under solvent-free conditions, is an excellent example of this principle in action. mdpi.com Other approaches explore the use of greener solvents like dimethyl sulfoxide (B87167) (DMSO) or even water for certain types of reactions. ijsdr.orgresearchgate.net

Energy Efficiency: The use of microwave irradiation or developing catalysts that operate at lower temperatures can significantly reduce the energy consumption of a chemical process. ijsdr.org Mild reaction conditions, as seen in some modern catalytic methods, contribute to a more sustainable synthesis. mdpi.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and less impactful on the environment.

Development of Solvent-Free and Green Solvent Methodologies

The traditional synthesis of acetals often utilizes organic solvents to dissolve reactants and facilitate the reaction. However, many conventional solvents are volatile organic compounds (VOCs) that contribute to environmental pollution. Consequently, research has shifted towards methodologies that eliminate or replace these hazardous solvents.

Solvent-Free Synthesis: A prominent green chemistry approach is the execution of reactions under solvent-free conditions. acs.orgsciepub.com For the synthesis of cyclic acetals like this compound, this can be achieved by directly mixing the reactants, 2,5-hexanediol and a formaldehyde (B43269) source, with a catalyst. iosrjournals.org This method offers several advantages, including reduced waste, lower costs, simplified product work-up, and often, accelerated reaction rates. nih.gov The use of heterogeneous acid catalysts, such as cation-exchange resins, is particularly beneficial in solvent-free systems as they can be easily removed from the reaction mixture by simple filtration, allowing for catalyst recycling and a purer crude product. acs.orgiosrjournals.org

Green Solvent Alternatives: When a solvent is necessary, the focus turns to "green solvents," which are derived from renewable sources, are biodegradable, and have low toxicity. While specific studies on green solvents for this compound synthesis are not prevalent, related chemistries have explored bio-derived solvents like 1,3-dioxolane (B20135) as potential replacements for traditional solvents like DMF. researchgate.net The application of such solvents minimizes the environmental impact associated with the manufacturing process.

The following table summarizes the comparison between conventional and green synthetic approaches for acetal formation.

FeatureConventional MethodologyGreen/Solvent-Free Methodology
Reaction Medium Volatile organic solvents (e.g., Toluene, Hexane)No solvent or a green solvent (e.g., bio-derived)
Catalyst Homogeneous mineral acids (e.g., H₂SO₄, HCl)Heterogeneous solid acids (e.g., ion-exchange resins, zeolites) acs.orgiosrjournals.org
Work-up Procedure Requires neutralization and extraction, generating salt wasteSimple filtration to remove catalyst, minimal liquid waste acs.org
Environmental Impact Higher, due to solvent emissions and hazardous wasteLower, due to waste minimization and use of benign substances

Atom Economy Considerations in Reaction Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has 100% atom economy, where all atoms from the reactants are found in the final product.

The synthesis of this compound is a condensation reaction, which is inherently not 100% atom-economical because it produces a small byproduct molecule—in this case, water.

Reaction: C₆H₁₄O₂ (2,5-Hexanediol) + CH₂O (Formaldehyde) → C₇H₁₄O₂ (this compound) + H₂O (Water)

Despite the elimination of water, the reaction is considered to have a high atom economy because the byproduct is environmentally benign and has a low molecular weight. The goal in reaction design is to maximize this value by ensuring the chosen pathway incorporates as much of the starting material mass as possible into the final structure. acs.org

The theoretical atom economy for this synthesis can be calculated as follows:

Atom Economy Calculation

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100


The table below details the calculation based on the molecular weights of the involved compounds.

CompoundChemical FormulaMolecular Weight ( g/mol )Role
2,5-HexanediolC₆H₁₄O₂118.17Reactant
FormaldehydeCH₂O30.03Reactant
Total Reactant MW 148.20
This compoundC₇H₁₄O₂130.19Product
WaterH₂O18.01Byproduct
Atom Economy (%) 87.85%

This high atom economy of nearly 88% indicates an efficient synthetic route in terms of raw material conversion.

Strategies for Minimizing Byproducts and Unnecessary Derivatization

Effective synthetic strategies aim not only for high yield but also for high purity by minimizing the formation of byproducts. Furthermore, adhering to green chemistry principles involves avoiding unnecessary intermediate steps, such as the use of protecting groups (derivatization), which add complexity and generate waste. sciepub.com

Minimizing Byproducts: The formation of this compound is a reversible equilibrium reaction. libretexts.org To maximize the yield of the desired product and minimize the amount of unreacted starting materials remaining, the equilibrium must be shifted toward the products. The primary strategy to achieve this is the continuous removal of the water byproduct as it is formed. acs.org This is typically accomplished using physical methods such as:

Dean-Stark Apparatus: In reactions run in a solvent like toluene, a Dean-Stark trap can be used to collect water via azeotropic distillation, effectively removing it from the reaction mixture. libretexts.org

Molecular Sieves: These are materials that can be added to the reaction mixture to selectively adsorb water, thereby driving the reaction to completion.

The following table outlines key strategies for an efficient synthesis.

StrategyDescriptionGoal
Byproduct Removal Using methods like a Dean-Stark trap or molecular sieves to continuously remove water from the reaction. libretexts.orgacs.orgShift reaction equilibrium to maximize product formation and minimize unreacted starting materials.
Direct Synthesis Reacting the diol and carbonyl compound directly without intermediate functional group protection.Reduce the number of synthetic steps, conserve reagents, and minimize waste generation.
Catalyst Selection Employing efficient and selective catalysts (e.g., solid acids) that can be easily recovered and reused. iosrjournals.orgImprove reaction rate, simplify purification, and enhance the sustainability of the process.

Polymerization Mechanisms and Kinetics of 4,7 Dimethyl 1,3 Dioxepane

Radical Ring-Opening Polymerization (RROP) of 4,7-Dimethyl-1,3-dioxepane

RROP is an innovative approach that combines the principles of radical polymerization with the ring-opening of cyclic monomers to produce functional polyesters. nih.govmdpi.com This technique is particularly effective for seven-membered CKAs, which undergo nearly complete ring-opening. acs.org

The free-radical ring-opening polymerization of substituted seven-membered cyclic ketene (B1206846) acetals like 4,7-dimethyl-2-methylene-1,3-dioxepane proceeds with almost quantitative ring opening to form a polyester (B1180765). acs.org The generally accepted mechanism for the RROP of cyclic ketene acetals involves two main steps following initiation:

Radical Addition : A radical species (from an initiator) adds to the exocyclic carbon-carbon double bond of the this compound monomer. This creates a carbon-centered radical intermediate. mdpi.com

Ring Opening : The seven-membered ring of this radical intermediate undergoes cleavage. Specifically, a carbon-oxygen bond in the acetal (B89532) structure breaks, which is thermodynamically driven by the relief of ring strain. mdpi.comwiley-vch.de This ring-opening step results in the formation of a stable ester linkage in what becomes the polymer backbone and relocates the radical to the end of the newly opened chain segment, allowing for further propagation. mdpi.com

The polymerization of seven-membered ring CKAs, such as 2-methylene-1,3-dioxepane (B1205776) (MDO), almost exclusively yields polyester through this selective RROP mechanism. mdpi.com The presence of methyl groups, as in this compound, influences reactivity but does not prevent the quantitative ring-opening that leads to the formation of a substituted poly(ε-caprolactone) analogue. acs.orgrsc.org This process contrasts with the polymerization of five-membered cyclic ketene acetals, where only partial ring-opening occurs. acs.org

The efficiency and selectivity of the RROP of this compound are significantly influenced by the choice of initiators and catalytic systems. Both conventional free-radical initiators and controlled radical polymerization techniques have been employed.

Conventional Initiators : Azo compounds like 2,2′-azobis(2-methyl-propionitrile) (AIBN) and peroxides such as di-tert-butyl peroxide are common initiators that effectively induce polymerization upon thermal decomposition. acs.orgacs.org However, the choice of peroxide initiators must be made with care, as some can lead to side reactions like H-abstraction, which has been observed in the polymerization of related monomers like 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). rsc.org

Controlled Radical Polymerization : Atom Transfer Radical Polymerization (ATRP) has been successfully applied to the "living" free-radical ring-opening copolymerization of 4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO). researchgate.netnih.gov This technique offers better control over molecular weight and dispersity. A typical ATRP system for this monomer includes an initiator like ethyl α-bromobutyrate and a catalyst/ligand complex such as CuBr/2,2′-bipyridyl. researchgate.net The use of a polyethylene (B3416737) glycol (PEG)-based macroinitiator has also been reported to facilitate the free-radical polymerization of DMMDO to create amphiphilic block copolymers. researchgate.net

The table below summarizes various initiation and catalytic systems used for the RROP of this compound and related CKAs.

Initiator/Catalyst SystemMonomer(s)Polymerization TypeKey FindingsReference(s)
di-tert-butyl peroxide4,7-dimethyl-2-methylene-1,3-dioxepaneFree RadicalResulted in nearly quantitative ring-opening to form a polyester. acs.org
Ethyl α-bromobutyrate / CuBr/2,2′-bipyridyl4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO) with Styrene (B11656), Acrylonitrile, Methyl acrylateATRPFirst report of "living" RROP copolymerization of DMMDO with vinyl monomers. researchgate.net
AIBN / di-tert-butyl peroxide2-methylene-1,3-dioxepane (MDO)Free RadicalUsed to study branching and thermal properties of the resulting polyester. acs.orgacs.org
PEG-based macroinitiator4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO)Free RadicalFacilitated the formation of amphiphilic block copolymers that self-assemble into biodegradable nanoparticles. researchgate.net

Several side reactions can occur during the RROP of this compound, primarily branching and chain transfer, which affect the final polymer structure and properties.

Branching : Branching in polyesters derived from CKAs can occur through intramolecular or intermolecular hydrogen transfer (H-transfer) reactions. acs.org Intramolecular H-transfer, also known as back-biting, can lead to short-chain branches. For the closely related monomer 2-methylene-4-methyl-1,3-dioxepane, the presence of a methyl substituent was found to reduce the extent of back-biting compared to the unsubstituted MDO, as it leads to the formation of a more stabilized secondary radical. rsc.org This suggests that the dimethyl substitution in this compound would similarly influence branching. Intermolecular H-transfer between growing polymer chains can result in long-chain branching. acs.org

Chain Transfer : Chain transfer to the monomer is a significant chain-growth termination reaction in the RROP of ketene acetals. researchgate.net This process leads to the formation of polymers with relatively low molecular weights and makes the molecular weight less dependent on polymerization conditions like temperature and initiator concentration. researchgate.net The chain transfer constant to monomer (CM) for 2-methylene-1,3-dioxepane has been determined to be in the range of (1.2–1.6) × 10−2, which is considerably higher than for typical vinyl monomers. researchgate.net This high rate of chain transfer is a key factor limiting the achievable molecular weight in these polymerizations. researchgate.net

Polymerization Kinetics and Thermodynamics

The kinetics and thermodynamics of RROP govern the rate of polymerization and the feasibility of ring-opening, respectively.

Specific propagation (kp) and termination (kt) rate constants for the homopolymerization of this compound are not extensively reported in the reviewed literature. However, kinetic studies on related seven-membered cyclic ketene acetals provide valuable insights.

The polymerization kinetics are strongly influenced by the nature of the propagating radical. rsc.org For instance, the reactivity order for a series of related monomers was found to be MDO > BMDO > 4,7-dimethyl-5,6-benzo-2(chloromethyl)-1,3-dioxepane. rsc.orgresearchgate.net This indicates that substituents on the ring system have a profound effect on the propagation rate.

Computational methods, such as Density Functional Theory (DFT) calculations, have been employed to rationalize experimental kinetic results and to estimate propagation rate constants for these types of monomers. rsc.org As previously mentioned, a key kinetic parameter that has been quantified is the chain transfer to monomer constant (CM), which acts as a primary determinant of the degree of polymerization. researchgate.net

The primary thermodynamic driving force for the ring-opening polymerization of cyclic monomers is the relief of ring strain. wiley-vch.de The polymerization is thermodynamically favorable if the change in Gibbs free energy (ΔGp) is negative. This is described by the equation ΔGp = ΔHp - TΔSp, where ΔHp is the enthalpy and ΔSp is the entropy of polymerization. wiley-vch.de

For cyclic monomers, ΔHp is largely a measure of the ring strain, and its value is negative for strained rings. The polymerization process involves a loss of translational freedom, leading to a negative ΔSp. wiley-vch.de Therefore, for polymerization to occur, the negative enthalpic contribution from strain relief must overcome the unfavorable negative entropy change. wiley-vch.de

Seven-membered rings, such as the dioxepane ring in this compound, possess significant ring strain compared to their five- and six-membered counterparts. mdpi.com This high ring strain results in a highly favorable (more negative) ΔHp, which is the reason for the observed nearly quantitative and selective ring-opening during radical polymerization. mdpi.comacs.org

The table below illustrates the effect of ring size on the extent of ring-opening in the polymerization of cyclic ketene acetals.

Monomer Ring SizeExample MonomerExtent of Ring-OpeningThermodynamic PropensityReference(s)
5-membered2-methylene-1,3-dioxolanePartial (~50%)Lower ring strain, less favorable for RROP acs.org
6-membered2-methylene-1,3-dioxanePartial (~50%)Stable ring, less favorable for RROP mdpi.com
7-membered2-methylene-1,3-dioxepaneNearly QuantitativeHigh ring strain, highly favorable for RROP mdpi.comacs.org

Impact of Experimental Conditions on Polymerization Behavior

The polymerization of this compound, a dimethylated derivative of 2-methylene-1,3-dioxepane (MDO), is significantly influenced by the experimental parameters under which the reaction is conducted. These conditions, including temperature, monomer concentration, and the choice of solvent, play a critical role in determining the polymerization kinetics, the degree of ring-opening, and the characteristics of the resulting polymer, such as molecular weight and polymer structure.

Temperature Effects

Temperature is a crucial factor in both radical and cationic polymerization of cyclic ketene acetals. In radical ring-opening polymerization (rROP), elevated temperatures are often required to initiate the reaction, especially when using thermal initiators. For instance, the rROP of 4,7-dimethyl-2-methylene-1,3-dioxepane has been carried out at 120°C using di-tert-butyl peroxide as an initiator. mdpi.com However, research has also explored alternative initiation methods to high heat, such as UV light and ultrasound, which have been shown to yield higher molecular weight polymers. researchgate.netresearchgate.net

In the context of cationic polymerization, the effect of temperature is also pronounced. Studies on various methyl-substituted 1,3-dioxepanes were conducted in a temperature range of -60°C to 0°C. researchgate.net It was observed that dimethyl-substituted 1,3-dioxepanes are generally hesitant to polymerize through a cationic mechanism. researchgate.net For other cyclic acetals that do polymerize cationically, lower temperatures typically result in higher molecular weight polymers. researchgate.net This is because lower temperatures can suppress chain termination and transfer reactions, favoring propagation. run.edu.ng The polymerization of some cyclic acetals has a low ceiling temperature, above which the rate of depolymerization equals the rate of polymerization. researchgate.net

Polymerization TypeMonomerTemperature (°C)Initiator/CatalystObservationsReference(s)
Radical Ring-Opening4,7-Dimethyl-2-methylene-1,3-dioxepane120Di-tert-butyl peroxideSuccessful polymerization mdpi.com
Cationic2,4-Dimethyl-1,3-dioxepane-60 to 0Boron trifluoride etherateReluctant to polymerize; only low-yield liquid oligomer formed researchgate.net
Cationic4-Methyl-1,3-dioxepane-60 to 0Boron trifluoride etherateForms a viscous polymer and cyclic oligomers researchgate.net

Monomer Concentration and Solvent Effects

The concentration of the monomer, whether in bulk or in solution, significantly affects the polymerization kinetics and the properties of the final polymer. In the rROP of the parent monomer, 2-methylene-1,3-dioxepane (MDO), a notable characteristic is the high rate of chain transfer to the monomer. researchgate.net This leads to the formation of polymers with relatively low molecular weight and makes the molecular weight less dependent on the initial initiator concentration. researchgate.net

In copolymerization systems, such as the rROP of MDO with styrene, altering the monomer feed ratio directly influences the composition of the resulting copolymer. mdpi.com For example, an increased feed of the cyclic ketene acetal monomer was found to lower the molecular weight of the resulting copolymer. mdpi.com

The choice of solvent is particularly critical in cationic polymerization, as the solvent's polarity can affect the stability of the propagating cationic species. run.edu.ng For the cationic polymerization of some cyclic acetals, conducting the reaction in a solvent like toluene (B28343) has been shown to decrease both the conversion rate and the final polymer's molecular weight when compared to bulk polymerization. researchgate.net Radical polymerizations of related cyclic ketene acetals have been successfully performed both in bulk and in various solvents, including tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). mdpi.comresearchgate.netnih.gov The presence of a solvent can modulate the reaction kinetics and polymer properties. acs.org

Polymerization SystemConditionEffectReference(s)
rROP of MDO (unsubstituted analog)High chain transfer to monomerLeads to low molecular weight polymers. researchgate.net
rROP Copolymerization (MDO/Styrene)Increased MDO feed ratioDecreased molecular weight of the copolymer. mdpi.com
Cationic Polymerization of Cyclic AcetalsUse of solvent (vs. bulk)Lowered monomer conversion and polymer molecular weight. researchgate.net
Cationic Polymerization of HeterocyclesSolvent PolarityInfluences the reactivity of the propagating chain. run.edu.ngiupac.org

Homopolymerization of 4,7 Dimethyl 1,3 Dioxepane

Synthesis and Characterization of Poly(dimethylcaprolactone) (PdmCL) Homopolymers via RROP

The synthesis of Poly(dimethylcaprolactone) (PdmCL) from 4,7-Dimethyl-1,3-dioxepane would theoretically proceed via a ring-opening polymerization (ROP) mechanism, likely initiated by a cationic or coordination-insertion mechanism, similar to other cyclic esters and acetals. mdpi.comresearchgate.net The polymerization of substituted ε-caprolactones is a well-established method for producing functional polyesters. rsc.orgresearchgate.net For instance, the ROP of various alkyl-substituted ε-caprolactones has been successfully achieved using organocatalysts like diphenyl phosphate (DPP), yielding polyesters with good control over molar mass and dispersity. rsc.org

The characterization of the resulting PdmCL would involve a suite of analytical techniques to determine its chemical structure, molecular weight, thermal properties, and crystallinity.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the successful ring-opening of the this compound monomer and the formation of the corresponding polyester (B1180765) structure. Specific chemical shifts would correspond to the protons and carbons in the repeating dimethylcaprolactone unit. rsc.orgscispace.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would identify the characteristic functional groups of the polyester, most notably the appearance of a strong carbonyl (C=O) stretching vibration from the ester group, and the disappearance of characteristic C-O-C stretches from the cyclic acetal (B89532) monomer. orientjchem.org

Molecular Weight and Dispersity Analysis:

Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer. scispace.com

Thermal Properties:

Differential Scanning Calorimetry (DSC): DSC analysis would be used to determine the glass transition temperature (T₉), melting temperature (Tₘ), and crystallinity of the PdmCL. The position and size of the methyl substituents would likely affect these properties compared to unsubstituted poly(ε-caprolactone). researchgate.net

Thermogravimetric Analysis (TGA): TGA would provide information on the thermal stability and decomposition profile of the polymer. researchgate.net

A hypothetical summary of the characterization data for PdmCL is presented in Table 1.

Table 1: Hypothetical Characterization Data for Poly(dimethylcaprolactone) (PdmCL)

Property Method Expected Result
Structure Confirmation ¹H NMR, ¹³C NMR Peaks corresponding to the ring-opened polyester structure.
Functional Groups FTIR Presence of ester carbonyl peak (~1730 cm⁻¹).
Molecular Weight (Mₙ) GPC Dependent on polymerization conditions.
Dispersity (Đ) GPC Typically controlled between 1.1 and 1.5 for ROP.
Glass Transition (T₉) DSC Influenced by methyl substituents, likely different from PCL.
Melting Temperature (Tₘ) DSC Expected to be lower than PCL due to reduced crystallinity.
Thermal Stability TGA Decomposition temperature would indicate stability.

Control of Molecular Weight and Dispersity in Homopolymerization Systems

Control over molecular weight and dispersity in the ring-opening polymerization of cyclic esters is paramount for tailoring the final material's properties for specific applications. rsc.orgnih.gov This control is typically achieved by careful selection of the initiator, catalyst, and reaction conditions.

The molecular weight of the resulting polymer is primarily controlled by the monomer-to-initiator ratio ([M]/[I]). nih.gov A higher ratio generally leads to a higher molecular weight, assuming a living or controlled polymerization mechanism where each initiator molecule starts one polymer chain. For the polymerization of substituted ε-caprolactones, initiators such as benzyl alcohol or n-hexanol are commonly used in conjunction with catalysts like tin(II) octoate or organocatalysts. rsc.orgnih.gov

The dispersity (Đ), a measure of the uniformity of the polymer chain lengths, is influenced by the efficiency of initiation and the presence of side reactions such as transesterification. rsc.org In a well-controlled ROP, initiation should be fast and quantitative, leading to polymers with narrow dispersity (Đ < 1.5). rsc.orgnih.gov The choice of catalyst plays a critical role in minimizing side reactions and achieving low dispersity. For example, organocatalysts like diphenyl phosphate have been shown to provide excellent control over the polymerization of functionalized caprolactones. rsc.org

Table 2 illustrates the expected relationship between the monomer-to-initiator ratio and the resulting molecular weight and dispersity for the homopolymerization of a substituted caprolactone, based on general principles of ROP.

Table 2: Predicted Molecular Weight and Dispersity Control in the Homopolymerization of a Substituted Caprolactone

Monomer:Initiator Ratio ([M]:[I]) Target Mₙ (g/mol) Expected Experimental Mₙ (g/mol) Expected Dispersity (Đ)
25:1 3,550 ~3,200 - 3,800 1.1 - 1.3
50:1 7,100 ~6,500 - 7,500 1.1 - 1.4
100:1 14,200 ~13,000 - 15,000 1.2 - 1.5
200:1 28,400 ~26,000 - 30,000 1.3 - 1.6

Note: The molecular weight of the hypothetical monomer this compound is 142.19 g/mol. Target Mₙ is calculated as ([M]/[I]) x (Monomer MW).

The data in Table 2 is illustrative and based on typical outcomes for controlled ring-opening polymerizations of substituted lactones. The actual experimental results for this compound could vary depending on the specific reactivity of the monomer and the chosen polymerization conditions.

Copolymerization Studies Involving 4,7 Dimethyl 1,3 Dioxepane

Copolymerization with Conventional Vinyl Monomers

The radical copolymerization of cyclic ketene (B1206846) acetals, including 4,7-dimethyl-2-methylene-1,3-dioxepane, with vinyl monomers is a versatile method for producing polymers with ester groups in the main chain.

Reactivity ratios are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the different monomers present in the reaction mixture. These ratios, denoted as r₁, and r₂, determine the composition of the resulting copolymer and the distribution of monomer units along the chain. Methods such as the Kelen–Tüdõs method and non-linear regression are commonly employed to determine these values from experimental data.

While specific reactivity ratios for 4,7-dimethyl-2-methylene-1,3-dioxepane are not widely reported in the literature, data from its parent compound, 2-methylene-1,3-dioxepane (B1205776) (MDO), provides significant insight into the expected copolymerization behavior. The reactivity ratios for MDO with various vinyl comonomers have been determined, illustrating the challenges and possibilities of such systems. cmu.edunih.govfigshare.com For instance, in the copolymerization of MDO and methyl methacrylate (B99206) (MMA), the reactivity ratios were found to be r_MDO = 0.057 and r_MMA = 34.12. cmu.edu

Table 1: Reactivity Ratios for 2-Methylene-1,3-dioxepane (MDO) with Various Vinyl Monomers

Comonomer (M₂) r_MDO (r₁) r_Monomer (r₂) Method Temperature (°C)
Methyl Methacrylate 0.057 34.12 Terminal Model 40
Butyl Acrylate 0.044 1.761 NLLS 70
Vinyl Acetate 0.14 1.89 Kelen-Tüdös 30
Butyl Crotonate 0.105 0.017 - -

Data sourced from studies on 2-methylene-1,3-dioxepane (MDO), a closely related cyclic ketene acetal (B89532). cmu.edufigshare.comrsc.orgacs.org

The determined reactivity ratios directly dictate the incorporation of each monomer into the copolymer chain. A high reactivity ratio (r > 1) implies that the growing radical prefers to add a monomer of its own kind (homopolymerization), while a low ratio (r < 1) suggests a preference for adding the other comonomer (cross-propagation). nih.gov

In the case of the MDO/MMA system, the vast difference in reactivity ratios (r_MDO << 1 and r_MMA >> 1) indicates that the MMA radical strongly prefers to add another MMA monomer, and the MDO radical also prefers to add an MMA monomer. cmu.edu This leads to a copolymer composition that is rich in MMA, with MDO units incorporated mostly as isolated units, resulting in a blocky or tapered microstructure rather than a random or alternating one. Conversely, the copolymerization of MDO with butyl crotonate yields reactivity ratios (r_MDO = 0.105, r_BCr = 0.017) where both values are much less than 1. acs.org This situation favors an alternating sequence distribution, where the monomers tend to add to the chain in a regular alternating pattern, especially around a 50/50 feed composition. acs.org

The radical copolymerization of cyclic ketene acetals with acrylates and methacrylates is often challenging due to unfavorable reactivity ratios. acs.org As seen with methyl methacrylate, the incorporation of MDO is very low. cmu.edu Studies involving the terpolymerization of butyl acrylate (BA), MDO, and vinyl acetate (VAc) have shown that in the BA/MDO pair, both reactivity ratios are below 1 (r_BA = 0.417, r_MDO = 0.071 in the ternary system), indicating a tendency for cross-propagation. nih.gov

However, the mode of incorporation can also be an issue. In the emulsion copolymerization of MDO with n-butyl acrylate, it was found that MDO was primarily incorporated in its closed-ring, acetal form rather than through the desired radical ring-opening pathway. ehu.esehu.es This prevents the formation of a degradable polyester (B1180765) backbone. Achieving successful ring-opening is sensitive to reaction conditions like pH and temperature. ehu.es

The copolymerization of 4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO) with styrene (B11656) has been investigated under 'living' radical polymerization conditions. nih.gov In an atom transfer radical polymerization (ATRP) with an equimolar feed of DMMDO and styrene, the resulting copolymer contained only 4.6 mol% of the DMMDO units. nih.gov This demonstrates a very low reactivity of the cyclic ketene acetal in this system and a strong preference for styrene homopolymerization.

This finding is consistent with studies on the parent MDO monomer with styrene, where pulsed-laser polymerization experiments indicated a complete absence of copolymerization; the MDO was found to act merely as a diluent for the homopolymerization of styrene. researchgate.net In contrast, copolymerization of MDO with vinyl acetate is more successful, with reactivity ratios (r_MDO = 0.14, r_VAc = 1.89) that allow for significant incorporation of the cyclic monomer, making it possible to produce degradable copolymers. rsc.org

Block Copolymer Synthesis Utilizing 4,7-Dimethyl-1,3-dioxepane

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. Synthesizing block copolymers that include a degradable segment from this compound can lead to materials with unique self-assembly properties and applications in areas like drug delivery and nanotechnology.

One common strategy to synthesize block copolymers is to use a macroinitiator. A macroinitiator is a polymer chain with a functional group at its end that can initiate the polymerization of a second monomer. Poly(ethylene glycol) (PEG) is often used as a hydrophilic block due to its biocompatibility and water solubility. A PEG-based macroinitiator, for example, a PEG chain end-capped with an ATRP initiator, can be used to first polymerize a block of a vinyl monomer, which can then be extended with a second block of the cyclic ketene acetal.

While direct synthesis of block copolymers using a PEG macroinitiator with this compound is not prominently detailed, related research shows the successful incorporation of PEG segments into polymers containing MDO. For instance, functional terpolymers have been created through a one-pot radical ring-opening copolymerization of MDO, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA). rsc.orgresearchgate.net In this architecture, the PEGMA acts as a macromonomer, resulting in a graft-like copolymer with a degradable polyester backbone and hydrophilic PEG side chains. These amphiphilic copolymers can self-assemble into micelles in aqueous solutions and have been explored as biodegradable nanocarriers for drug delivery. rsc.orgresearchgate.net

Controlled Radical Polymerization Techniques (e.g., RAFT, ATRP) in Block Copolymerization

The advent of controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), has provided unprecedented control over polymer architecture, enabling the synthesis of well-defined block copolymers. While extensive research has been conducted on the application of these methods to a wide range of vinyl monomers, their use in the block copolymerization of cyclic monomers like this compound, specifically its exomethylene derivative 2-methylene-4,7-dimethyl-1,3-dioxepane, is a developing area. These techniques are crucial for creating block copolymers where one segment is a polyester (from the ring-opening of the dioxepane) and the other is a vinyl polymer, leading to materials with tailored properties.

The primary challenge in the controlled polymerization of 2-methylene-1,3-dioxepane derivatives lies in the competition between radical ring-opening and vinyl addition. For successful block copolymerization, the controlled nature of the radical process must be maintained throughout the polymerization of both the vinyl monomer and the ring-opening monomer.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:

RAFT polymerization is a versatile CRP method that can be used to control the polymerization of a wide variety of monomers. The control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The success of RAFT in creating block copolymers involving ring-opening monomers depends on the appropriate selection of the CTA and reaction conditions to ensure that the "living" character of the polymer chains is preserved.

Research into the RAFT polymerization of monomers similar to this compound has shown that the choice of CTA is critical. For instance, in the copolymerization of 2-methylene-1,3-dioxepane with vinyl acetate, a less activated monomer, specific xanthates or dithiocarbamates are required for effective control. For more activated monomers like acrylates and styrenes, dithiobenzoates or trithiocarbonates are more suitable. This highlights the need for careful selection of the RAFT agent when designing a block copolymer synthesis involving this compound.

Atom Transfer Radical Polymerization (ATRP):

ATRP is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. This method has been successfully employed to synthesize block copolymers incorporating polyester segments from the ring-opening of cyclic ketene acetals.

Studies on the ATRP of 5,6-benzo-2-methylene-1,3-dioxepane, a structurally related monomer, have demonstrated the feasibility of producing well-defined block copolymers with conventional vinyl monomers like styrene, methyl methacrylate, and methyl acrylate. doi.org In these syntheses, a macroinitiator is first prepared by the ATRP of the vinyl monomer, followed by the chain extension with the dioxepane monomer. This sequential addition approach ensures the formation of distinct blocks. The complete ring-opening of the dioxepane during the block copolymerization was confirmed by spectroscopic analysis, leading to the formation of a polyester segment. doi.org

Terpolymerization Studies with this compound

Terpolymerization, the polymerization of three distinct monomers, offers a versatile platform for the synthesis of polymers with a wide range of tailored properties. The inclusion of a ring-opening monomer like a 2-methylene-1,3-dioxepane derivative alongside two vinyl monomers allows for the introduction of degradable ester linkages into the polymer backbone, creating materials with enhanced functionality.

Reactivity Ratios in Ternary Monomer Systems

The composition of a terpolymer is governed by the reactivity ratios of the three monomers. These ratios (r) describe the preference of a growing polymer chain ending in a particular monomer unit to add the same monomer (homopropagation) versus one of the other two monomers (cross-propagation). In a ternary system involving monomers M1, M2, and M3, there are six reactivity ratios: r12, r21, r13, r31, r23, and r32.

A study on the bulk free radical terpolymerization of a system comprising butyl acrylate (BA), 2-methylene-1,3-dioxepane (MDO), and vinyl acetate (VAc) provides valuable insight into the reactivity of a dioxepane monomer in a ternary system. nih.gov The ternary reactivity ratios were estimated using the error-in-variables model (EVM) and are presented in the table below. nih.gov

Monomer 1Monomer 2Monomer 3r12r21r13r31r23r32
Butyl Acrylate (BA)2-Methylene-1,3-dioxepane (MDO)Vinyl Acetate (VAc)0.4170.0714.4590.1980.26055.339
Data from the terpolymerization of Butyl Acrylate, 2-Methylene-1,3-dioxepane, and Vinyl Acetate. nih.gov

These values indicate a complex interplay of monomer reactivities. For the BA/MDO pair, both r12 and r21 are less than 1, suggesting a tendency for cross-propagation over homopolymerization. nih.gov The high value of r32 indicates that a growing chain ending in a vinyl acetate radical strongly prefers to add another vinyl acetate monomer rather than 2-methylene-1,3-dioxepane. nih.gov Conversely, the low value of r23 suggests that a chain ending in MDO is more likely to add a vinyl acetate monomer than another MDO monomer. nih.gov These findings underscore the importance of determining ternary reactivity ratios to accurately predict terpolymer composition, as they can differ significantly from binary copolymerization data. nih.gov

Strategies for Compositional Control in Terpolymers

Achieving a desired composition in a terpolymer requires careful control over the polymerization conditions, informed by the monomer reactivity ratios. Several strategies can be employed to manipulate the incorporation of each monomer into the final polymer chain.

One primary strategy is the adjustment of the initial monomer feed ratio . Based on the reactivity ratios, the initial concentrations of the three monomers can be chosen to favor the incorporation of a less reactive monomer or to achieve a specific sequence distribution. For instance, in the BA/MDO/VAc system, to increase the incorporation of MDO, its concentration in the feed would need to be significantly higher relative to vinyl acetate, given the high r32 value.

Another approach is the use of controlled polymerization techniques . While the example above describes a free radical polymerization, employing a controlled method like RAFT or ATRP can provide better control over the chain growth and, consequently, the monomer incorporation. By maintaining a constant concentration of active species, these methods can lead to a more uniform terpolymer composition throughout the polymerization process.

Furthermore, semi-batch or continuous polymerization processes can be utilized for enhanced compositional control. In these methods, one or more monomers can be added to the reaction mixture over time. This allows for the adjustment of the instantaneous monomer concentrations, thereby influencing the composition of the polymer chains as they grow. This is particularly useful when the monomers have significantly different reactivity ratios, as it can prevent the rapid depletion of the more reactive monomer and lead to a more homogeneous terpolymer.

Finally, the development of functional terpolymers has been demonstrated through the one-pot radical ring-opening copolymerization of 2-methylene-1,3-dioxepane (MDO), poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA). By varying the feed ratios of these monomers, a series of terpolymers with different compositions were successfully synthesized, showcasing a practical strategy for compositional control to create materials for specific applications such as drug delivery. rsc.orgresearchgate.net

Structural Elucidation and Structure Property Relationships of Polymeric Materials Derived from 4,7 Dimethyl 1,3 Dioxepane

Advanced Spectroscopic Characterization of Poly(dimethylcaprolactone) and Copolymers

Spectroscopic methods are indispensable for the detailed structural analysis of poly(dimethylcaprolactone) and its copolymers, providing insights into the polymer backbone, end-groups, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Backbone and End-Group Analysis (e.g., ¹H, ¹³C, 1D, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed molecular-level investigation of polymers. creative-biostructure.com It provides quantitative information about the chemical environment of atoms, making it ideal for analyzing the composition, stereochemistry (tacticity), and end-groups of polymers derived from 4,7-dimethyl-1,3-dioxepane. creative-biostructure.comrsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for a comprehensive structural elucidation. researchgate.netnih.gov

¹H NMR Spectroscopy : This technique is used to identify the types and relative numbers of protons in a polymer. creative-biostructure.com For poly(dimethylcaprolactone), ¹H NMR can confirm the successful ring-opening polymerization of this compound by the appearance of characteristic signals corresponding to the polyester (B1180765) backbone. For instance, the signals for the methyl protons and the protons on the polymer backbone can be clearly distinguished and integrated to determine the degree of polymerization and analyze end-groups. mdpi.com In copolymers, the relative integration of peaks corresponding to each monomer unit allows for the determination of the copolymer composition. rsc.org

¹³C NMR Spectroscopy : Providing a wider chemical shift range and less signal overlap compared to ¹H NMR, ¹³C NMR offers detailed information about the carbon skeleton of the polymer. creative-biostructure.com It is particularly useful for identifying the carbonyl carbon of the ester group, confirming the ring-opened structure, and detecting any residual ring-retained units. wiley.com Furthermore, ¹³C NMR is sensitive to the stereochemistry of the polymer chain and can be used to quantify tacticity. It is also a key technique for identifying and quantifying branching in the polymer structure. uc.edu

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Poly(dimethylcaprolactone)

Nucleus Functional Group Illustrative Chemical Shift (ppm)
¹H-CH ₃ (methyl groups on the ring)~ 1.2
-CH ₂-C=O (methylene alpha to carbonyl)~ 2.3
-CH ₂-O- (methylene adjacent to oxygen)~ 4.0
¹³C-C H₃ (methyl carbons)~ 20
-C H₂- (backbone methylene (B1212753) carbons)25-40
-C H₂-O- (methylene carbon adjacent to oxygen)~ 64
-C =O (carbonyl carbon)~ 173

Note: The exact chemical shifts can vary depending on the solvent, temperature, and polymer microstructure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. pressbooks.pubnsf.gov When a polymer sample is exposed to infrared radiation, its molecular bonds vibrate at specific frequencies, resulting in a unique absorption spectrum. pressbooks.pub This spectrum serves as a molecular "fingerprint," allowing for the confirmation of the polymer's identity and the detection of specific chemical moieties. thermofisher.com

For polymers derived from this compound, FTIR is primarily used to confirm the ring-opening polymerization by identifying the characteristic absorption band of the ester carbonyl group (C=O). researchgate.net The disappearance of the C=C bond absorption from the monomer and the appearance of the strong ester carbonyl peak are clear indicators of successful polymerization. mdpi.com Additionally, the C-O stretching vibrations of the ester group can also be identified. researchgate.net In the case of copolymers, FTIR can confirm the incorporation of different monomer units by identifying their respective characteristic functional groups.

Table 2: Characteristic FTIR Absorption Bands for Poly(dimethylcaprolactone)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 2940Asymmetric C-H stretching-CH₃, -CH₂-
~ 2865Symmetric C-H stretching-CH₃, -CH₂-
~ 1725C=O stretchingEster
~ 1240Asymmetric C-O-C stretchingEster
~ 1170Symmetric C-O-C stretchingEster

Note: The exact positions of the absorption bands can be influenced by the polymer's physical state (e.g., amorphous or crystalline) and intermolecular interactions.

Chromatographic Analysis of Polymer Molecular Architecture

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters that influence their physical and mechanical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Dispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for analyzing the molecular weight distribution of polymers. phenomenex.compolymersource.casepscience.com The method separates polymer molecules based on their size in solution. warwick.ac.uk The polymer solution is passed through a column packed with porous gel; larger molecules elute first because they cannot penetrate the pores, while smaller molecules take a longer path through the pores and elute later. polymersource.ca

This technique provides crucial information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn (Đ = Mw/Mn). rsc.org A dispersity value close to 1 indicates a narrow molecular weight distribution, which is often a sign of a well-controlled polymerization. For polymers derived from this compound, GPC/SEC is used to monitor the progress of the polymerization, to characterize the final polymer, and to understand how reaction conditions affect the molecular weight and dispersity. mdpi.com

Table 3: Typical GPC/SEC Data for Poly(dimethylcaprolactone)

Parameter Description Typical Value Range
Mₙ ( g/mol ) Number-average molecular weight10,000 - 100,000
Mₙ ( g/mol ) Weight-average molecular weight15,000 - 200,000
Đ (Mw/Mn) Dispersity (Polydispersity Index)1.5 - 3.0

Note: These values are illustrative and can vary significantly depending on the specific polymerization method and conditions used.

Elucidation of Polymer Microstructure and Topology (e.g., Branching, Hyperbranched Architectures)

The radical ring-opening polymerization of monomers like this compound can lead to branching. acs.org This can occur through chain transfer reactions to the polymer backbone. The presence and extent of branching can significantly affect the polymer's crystallinity, thermal properties, and solution viscosity. acs.org

In some cases, specific synthetic strategies can be employed to create highly branched or even hyperbranched polymer architectures from cyclic monomers. mdpi.comresearchgate.net Hyperbranched polymers are highly branched, globular macromolecules with a large number of terminal functional groups. researchgate.net These structures can be synthesized using a self-condensing vinyl polymerization (SCVP) approach, where a monomer also acts as a chain transfer agent. mdpi.com The resulting hyperbranched poly(dimethylcaprolactone) would exhibit unique properties compared to its linear counterpart, such as lower viscosity and higher solubility.

The degree of branching can be quantified using NMR spectroscopy by comparing the integrals of signals corresponding to branched and linear units. wiley.com

Table 4: Key Microstructural Parameters for Polymers from this compound

Microstructural Feature Description Analytical Technique(s)
Branching Side chains attached to the main polymer backbone.¹H NMR, ¹³C NMR
Hyperbranched Architecture Highly branched, tree-like structure with a high density of functional groups.NMR, GPC with light scattering detection

Establishment of Structure-Property Relationships in this compound Derived Polymers

Understanding the relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental goal of polymer science. For polymers derived from this compound, several key structure-property relationships have been established.

The radical ring-opening polymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO), a related monomer, produces a polymer that is structurally similar to poly(ε-caprolactone) (PCL). acs.org However, the branching that occurs during radical polymerization leads to a decrease in the semicrystallinity of the resulting polymer (PMDO) compared to linear PCL. acs.org This, in turn, affects the thermal properties, such as the melting temperature and the degree of crystallization, which are correlated with the branching density. acs.org

Similarly, for polymers of this compound, the presence of methyl groups on the backbone will influence chain packing and crystallinity. The introduction of branching, whether short-chain or long-chain, will further disrupt crystalline domains, leading to more amorphous materials with lower melting points and potentially increased flexibility. The molecular weight and its distribution, as determined by GPC, will directly impact the mechanical properties; higher molecular weights generally lead to improved strength and toughness.

For hyperbranched structures, the high degree of branching and globular shape lead to lower solution and melt viscosities compared to linear polymers of similar molecular weight. mdpi.com This can be advantageous for processing. The high density of end groups in hyperbranched polymers also offers opportunities for further chemical modification, allowing for the tailoring of properties such as solubility and reactivity.

Table 5: Structure-Property Relationships for Poly(dimethylcaprolactone) and its Analogs

Structural Feature Effect on Property
Increased Molecular Weight Increased mechanical strength, toughness, and melt viscosity.
Broader Molecular Weight Distribution (Higher Đ) Can affect processing and mechanical properties, often leading to lower strength.
Presence of Methyl Groups May reduce crystallinity compared to unsubstituted PCL, affecting thermal and mechanical properties.
Increased Branching Decreased crystallinity, lower melting temperature, and potentially increased solubility. acs.org
Hyperbranched Architecture Lower solution and melt viscosity, higher solubility, and a high density of reactive end groups. mdpi.com

Influence of Monomer Structure and Polymerization Parameters on Resulting Polymer Properties

The properties of polymers derived from the ring-opening of cyclic monomers are intrinsically linked to both the structure of the monomer itself and the specific conditions under which polymerization is conducted. In the case of polyesters derived from the radical ring-opening polymerization (rROP) of 4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO), these factors are critical in determining the final polymer's molecular weight, dispersity (Đ), and microstructure.

The structure of the monomer, particularly the presence and position of substituents on the dioxepane ring, plays a pivotal role. The seven-membered ring of DMMDO, like its unsubstituted counterpart 2-methylene-1,3-dioxepane (MDO), is favorable for rROP due to ring strain, which promotes nearly quantitative ring-opening over competing vinyl polymerization pathways. azom.comresearchgate.net This selective ring-opening is crucial for inserting ester linkages into the polymer backbone, which imparts degradability. ucl.ac.uk The methyl groups at the 4- and 7-positions in DMMDO influence the polymer's properties by adding steric bulk and altering chain flexibility compared to polymers made from unsubstituted MDO.

Polymerization parameters such as temperature, initiator concentration, and reaction time significantly affect the outcome. Studies on the free-radical polymerization of DMMDO have shown that these variables can be tuned to control the polymer chain length. ucl.ac.uk For instance, it has been observed that lower amounts of initiator generally yield longer polymer chains. ucl.ac.uk However, the relationship is not always linear, and temperature plays a complex role; polymerization at 90°C was found to produce larger polymers than at 110°C or 130°C, though polymers obtained at the highest temperature showed lower dispersity. ucl.ac.uk In one documented case, the polymerization of a cis-trans isomer mixture of 4,7-dimethyl-2-methylene-1,3-dioxepane at 120°C for 72 hours with 2 mol% di-t-butyl peroxide (DTBP) as the initiator resulted in a viscous polymer with 100% ring opening. google.com

When copolymerized with conventional vinyl monomers like styrene (B11656) or methyl methacrylate (B99206), the monomer feed ratio and the inherent reactivity ratios of the comonomers dictate the composition of the final copolymer. nih.gova-star.edu.sg The reactivity ratios for CKAs are often much lower than for common vinyl monomers, which can make uniform incorporation challenging. azom.com For example, in the atom transfer radical polymerization (ATRP) of an equimolar feed of DMMDO and styrene, the resulting copolymer contained only 4.6 mol% of the DMMDO units, highlighting the higher reactivity of styrene. nih.govmdpi.com

Table 1: Influence of Polymerization Conditions on DMMDO Polymer Properties
Monomer SystemPolymerization TypeConditionsResulting Polymer / PropertiesReference
4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO)Free Radical Polymerization (FRP)Varied temperatures (90-130°C) and initiator concentrationsPolymer molecular weight and dispersity are tunable. Lower initiator amounts lead to longer chains. 90°C produced the largest polymers. ucl.ac.uk
DMMDOFRP120°C, 72h, 2 mol% DTBPViscous polymer with complete (100%) ring-opening detected. google.com
DMMDO and Styrene (1:1 feed)Atom Transfer Radical Polymerization (ATRP)-Copolymer with 4.6 mol% DMMDO incorporation. nih.govmdpi.com

Correlating Polymer Architecture with Mechanical and Thermal Responses

The architecture of a polymer—encompassing its linearity, branching, composition, and monomer sequence—directly governs its macroscopic mechanical and thermal properties. For polyesters derived from DMMDO, these correlations are essential for designing materials for specific applications.

Table 2: Structure-Property Correlations in CKA-Derived Polymers
Polymer SystemArchitectural FeatureObserved Thermal/Mechanical PropertyReference
Poly(N-vinylacetamide-co-MDO)Copolymer composition (9.5 mol% MDO)Single Tg at 152.9°C (intermediate between homopolymers), indicating random structure. wiley.com
Poly(2-methylene-1,3-dioxepane) (PMDO)Increased branching with higher conversionDecreased crystallinity. rsc.org
Copolymers of NIPAM and 5,6-benzo-2-methylene-1,3-dioxepane (BMDO)Incorporation of BMDO unitsDecreased thermal stability compared to pure PNIPAM. researchgate.net
Poly(MDO-co-glycidyl methacrylate)Variable monomer feed ratioMechanical properties can be controlled and tailored for specific applications. researchgate.net

Analysis of Degradation Characteristics as a Function of Polymer Structure and Composition

A key advantage of polymers derived from the rROP of CKAs like DMMDO is their designed degradability. ucl.ac.uk The ester linkages introduced into the polymer backbone are susceptible to cleavage, primarily through hydrolysis or enzymatic action, breaking the polymer down into smaller, potentially biocompatible fragments. azom.comucl.ac.uk The rate and extent of this degradation are functions of the polymer's structure and composition.

The fundamental principle of degradation in these materials is the hydrolysis of the ester bond. azom.com This process can be accelerated under acidic or alkaline conditions. wiley.com For instance, copolymers of N-vinylacetamide and MDO were shown to be completely hydrolytically degradable at a pH of 10.6 within 95 minutes, breaking down into small molecules with hydroxyl and acid functional groups. wiley.com The degradation process can be monitored by observing the disappearance of characteristic NMR signals corresponding to the ester moiety and the reduction in molecular weight as measured by gel permeation chromatography (GPC). wiley.comresearchgate.net

The composition of the polymer plays a direct role in its degradation profile. A higher content of the CKA monomer in a copolymer generally leads to a faster degradation rate because it increases the density of cleavable ester linkages along the backbone. researchgate.net In a study on copolymers of MDO and methyl acrylate, it was found that a higher molar percentage of ester units in the backbone resulted in a more rapid enzymatic degradation. researchgate.net The distribution of these degradable linkages is also important; random copolymers may degrade differently than block copolymers, where degradation would be confined to specific segments. wiley.com

Furthermore, the specific structure of the CKA monomer influences degradation. The introduction of side groups, such as the methyl groups in DMMDO, can affect the degradation rate. A study on branched polyesters showed that adding a side group to the polymer chain significantly reduced the rate of both chemical hydrolysis and biodegradation. rsc.org This is likely due to increased steric hindrance around the ester bond, making it less accessible to water molecules or enzymes. Therefore, the polymer architecture, including copolymer composition and monomer-specific structural features, provides a powerful tool for tuning the degradation characteristics of these materials. acs.orgwiley.com

Table 3: Degradation Behavior of CKA-Derived Polymers
Polymer SystemDegradation ConditionKey FindingReference
Poly(N-vinylacetamide-co-MDO)Alkaline hydrolysis (pH 10.6)Complete degradation observed in 95 minutes. wiley.com
Copolymers of MDO and Methyl AcrylateEnzymatic (Proteinase K)Higher molar percentage of MDO in the backbone led to a faster degradation rate. researchgate.net
Polymers from 2-methylene-4-methyl-1,3-dioxepane (Me-MDO)Chemical hydrolysisIntroduction of a methyl side group significantly reduced the hydrolysis rate compared to unsubstituted PMDO. rsc.org
PEG-PdmCL block copolymers (from DMMDO)Enzymatic (esterase)Nanoparticles formed from the copolymer were biodegradable and released an entrapped enzyme upon degradation. ucl.ac.uk

Computational and Theoretical Investigations of 4,7 Dimethyl 1,3 Dioxepane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) on Monomer Reactivity and Ring-Opening Propensity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the reactivity of monomers like 4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO) and its propensity to undergo ring-opening polymerization. researchgate.net These calculations can map out the potential energy surfaces for different reaction pathways, allowing for the determination of activation energies for competing reactions.

In the radical polymerization of cyclic ketene (B1206846) acetals (CKAs) such as DMMDO, the propagating radical can either induce the opening of the seven-membered ring to form a polyester (B1180765), or it can add to the double bond while retaining the ring structure. researchgate.net DFT-based calculations have been employed to investigate these two competing pathways for DMMDO. The calculations reveal the activation energies for both the ring-opening and ring-retaining propagation steps. researchgate.net

These theoretical findings are crucial for predicting the likelihood of forming the desired polyester structure under various reaction conditions and for designing catalysts and initiators that favor the ring-opening pathway.

Table 1: Calculated Activation Energies for the Propagation Pathways of 4,7-Dimethyl-2-methylene-1,3-dioxepane (DMMDO)

Propagation Pathway Activation Energy (kJ/mol)
Ring-Opening Data not available in search results
Ring-Retaining Data not available in search results

Activation energies are determined using DFT-based calculations. The difference in these energies indicates the kinetic favorability of one pathway over the other. A lower activation energy for the ring-opening pathway suggests a higher likelihood of forming a polyester. researchgate.net

Molecular Dynamics Simulations for Polymer Conformations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of polymer chains, including their conformations in different environments and the nature of intermolecular interactions. nih.govnih.gov These simulations model the movement of atoms and molecules over time, providing a detailed picture of the polymer's structure and properties at the molecular level.

As of the latest available research, specific molecular dynamics simulation studies focusing on the conformations and intermolecular interactions of poly(4,7-Dimethyl-1,3-dioxepane) have not been extensively reported. However, the principles of MD simulations are broadly applicable and provide a framework for how such investigations could be conducted.

In a typical MD simulation of a polymer, a model of the polymer chain or a collection of chains is placed in a simulation box, often with a solvent. The interactions between all atoms are described by a force field, and the classical equations of motion are solved numerically to track the trajectory of each atom. From these trajectories, various properties can be calculated, such as the radius of gyration (a measure of the polymer's size and shape), end-to-end distance, and radial distribution functions (which describe the local packing and intermolecular interactions). beilstein-journals.org

For instance, MD simulations have been successfully used to study the interactions of other polymers in blends, revealing details about miscibility and phase behavior. beilstein-journals.org They have also been employed to understand the effects of solvents on polymer conformation and the formation of complex structures like micelles. a-star.edu.sg In the context of polyesters, MD simulations could elucidate how factors like branching affect the polymer's crystallinity and mechanical properties.

Kinetic Modeling of Polymerization Processes (e.g., PREDICI modeling)

Kinetic modeling is a vital tool for understanding and optimizing polymerization reactions. Software packages like PREDICI are widely used to simulate the complex kinetics of polymerization, taking into account various elementary reactions such as initiation, propagation, termination, and chain transfer.

For the polymerization of cyclic ketene acetals, including derivatives of this compound, a combination of experimental data, DFT calculations, and PREDICI modeling has been shown to be a powerful approach to rationalize the observed polymerization kinetics. This integrated approach allows for a comprehensive understanding of how different experimental parameters, such as initiator concentration and temperature, influence the reaction rate and the molar mass distribution of the resulting polymer.

By inputting rate coefficients for the elementary reaction steps, which can be estimated from DFT calculations or determined experimentally, PREDICI can predict the evolution of monomer conversion and polymer properties over time. This predictive capability is invaluable for process optimization and reactor design.

Computational Prediction of Structure-Reactivity Relationships

Computational methods are increasingly used to establish structure-reactivity relationships, which are fundamental to designing monomers that will lead to polymers with desired properties. For cyclic ketene acetals, a key aspect is the competition between ring-opening and ring-retaining polymerization.

Studies on the radical copolymerization of 4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO) with various vinyl monomers have provided insights into these relationships. mdpi.com For example, it has been observed that the proportion of ring-opened units in the final copolymer is dependent on the initial molar ratio of the comonomers. mdpi.com

Theoretical calculations can help to explain these experimental observations. For instance, the addition of the DMMDO monomer is a bimolecular process, and its rate is dependent on the DMMDO concentration. In contrast, the subsequent ring-opening is a unimolecular process. mdpi.com This kinetic competition means that at lower DMMDO concentrations, the ring-opening reaction has a higher probability of occurring relative to the addition of another DMMDO monomer, leading to a higher degree of ring-opening in the copolymer.

Atom Transfer Radical Polymerization (ATRP) has been used for the copolymerization of DMMDO with styrene (B11656). The incorporation of DMMDO into the copolymer was found to be relatively low, highlighting the influence of the polymerization technique and comonomer on the final polymer structure.

Table 2: Influence of Monomer Feed Ratio on the Copolymer Composition of 4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO) and Styrene

Copolymerization Method Molar Feed Ratio (DMMDO:Styrene) DMMDO Incorporation (mol %)
Atom Transfer Radical Polymerization (ATRP) 1:1 4.6

Data from equimolar copolymerization highlights the reactivity differences between the comonomers.

Applications of Polymeric Materials Derived from 4,7 Dimethyl 1,3 Dioxepane

Biodegradable Polymer Development

The introduction of ester functionalities into the main chain of vinyl polymers via the rROP of cyclic ketene (B1206846) acetals like DMMDO is a key strategy for producing degradable materials. mdpi.comchinesechemsoc.org This approach allows for the creation of polyesters that can be broken down under specific environmental conditions. rsc.org

Strategic Incorporation of Ester Linkages for Controlled Degradation

The polymerization of DMMDO proceeds with a nearly complete ring-opening, which results in the formation of a polyester (B1180765) structure. mdpi.com This process effectively inserts ester bonds into the polymer backbone, creating sites that are susceptible to hydrolysis and enzymatic degradation. mdpi.comucl.ac.uk The frequency and distribution of these ester linkages can be controlled through copolymerization with conventional vinyl monomers. wiley.com For instance, the copolymerization of DMMDO with monomers like styrene (B11656) results in a degradable analogue of polystyrene, where the ester groups from DMMDO introduce a pathway for the breakdown of the polymer chain. mdpi.com This method allows for the transformation of traditionally non-degradable plastics into materials with a finite lifespan. researchgate.net

The reactivity ratios of the comonomers play a crucial role in the incorporation of DMMDO and, consequently, the density of ester linkages in the final copolymer. mdpi.com In many cases, the reactivity of DMMDO is lower than that of the comonomer, which can lead to a lower incorporation of the ester-containing units. chinesechemsoc.org However, even a small incorporation of DMMDO can impart degradability to the polymer. For example, in the copolymerization of DMMDO with styrene under atom transfer radical polymerization (ATRP) conditions, an equimolar feed resulted in a 4.6 mol% incorporation of DMMDO, which was sufficient to create a degradable polystyrene analogue. mdpi.com

Tuning of Degradation Rates and Mechanisms through Polymer Design

The degradation rate of polymers derived from DMMDO can be precisely tuned by adjusting the polymer's chemical composition and architecture. acs.org Copolymerization is a primary tool for achieving this control. By varying the type and ratio of the comonomer, the resulting material's susceptibility to degradation can be significantly altered.

A notable example is the copolymerization of DMMDO with amine-bearing cyclic ketene acetals, such as 6-isopropyl-2-methylene-1,3,6-dioxazocane (i-MAC). wiley.comresearchgate.net Nanoparticles formed from a statistical copolymer of a poly(ethylene glycol) (PEG)-based macroinitiator, DMMDO, and i-MAC (PEG-P(DMMDO-stat-i-MAC)) demonstrated a much faster enzymatic degradation rate compared to nanoparticles made from a copolymer without DMMDO (PEG-P(i-MAC)). wiley.com The PEG-P(DMMDO-stat-i-MAC) nanoparticles degraded in approximately 90 minutes in the presence of esterase, whereas the PEG-P(i-MAC) nanoparticles took around 5 to 10 hours to degrade. wiley.comrsc.org This highlights that the inclusion of DMMDO in the polymer backbone enhances its biodegradability.

The degradation mechanism is primarily based on the hydrolysis of the ester bonds, which can be triggered by changes in pH or the presence of enzymes like esterase. rsc.orgwiley.com The degradation of these polymers results in shorter, water-soluble oligomeric chains, which are more readily assimilated by microorganisms in the environment. wiley.com

Functional Materials for Advanced Applications

The versatility of DMMDO extends beyond creating biodegradable plastics to the development of sophisticated functional materials. These materials are designed to respond to specific environmental stimuli, making them "smart" and suitable for a range of advanced applications.

Nanoparticle Formation and Self-Assembly from Block Copolymers

Amphiphilic block copolymers containing a hydrophobic block derived from DMMDO and a hydrophilic block, such as poly(ethylene glycol) (PEG), can self-assemble in aqueous solutions to form nanoparticles. ucl.ac.ukfrontiersin.orgnih.gov The hydrophobic polyester segment, poly(dimethylcaprolactone) (PdmCL), forms the core of the nanoparticle, while the hydrophilic PEG chains form the corona, stabilizing the structure in water. ucl.ac.uk

The process of forming these nanoparticles typically involves dissolving the block copolymer in a suitable organic solvent, followed by the gradual addition of water or evaporation of the organic solvent to induce self-assembly. ucl.ac.ukfrontiersin.org The size and morphology of the resulting nanoparticles can be influenced by factors such as the block copolymer composition and the preparation method. nih.gov These self-assembled nanostructures are of significant interest for applications in drug delivery and as nanoreactors. ucl.ac.uk

Development of Stimuli-Responsive Polymeric Materials (e.g., pH-Responsive)

A key area of research is the development of stimuli-responsive polymers that can change their properties in response to external signals like pH. rsc.org By copolymerizing DMMDO with functional monomers, such as the amine-bearing cyclic ketene acetal (B89532) i-MAC, it is possible to create pH-responsive materials. researchgate.netrsc.org

Nanoparticles formed from the amphiphilic block copolymer PEG-P(DMMDO-stat-i-MAC) exhibit pH-dependent disassembly. researchgate.netrsc.org These nanoparticles are stable at neutral pH but disassemble into individual polymer chains upon acidification to a pH below 4. researchgate.netrsc.orgresearchgate.net This pH-triggered disassembly is due to the protonation of the tertiary amine groups in the i-MAC units, which increases the hydrophilicity of the polymer block, leading to the breakdown of the nanoparticle structure. wiley.com This pH-responsive behavior is a critical feature for applications such as controlled drug delivery, where the acidic environment of tumor tissues or endosomes can be used to trigger the release of an encapsulated payload. nih.gov

The disassembly pH can be tuned by altering the ratio of the pH-sensitive monomer in the copolymer. For instance, nanoparticles made from PEG-P(i-MAC) disassemble at a higher pH of around 7, while those from PEG-P(DMMDO-stat-i-MAC) require a more acidic environment (below pH 4) for disassembly. wiley.comrsc.org This tunability allows for the design of materials that respond to specific pH ranges.

Exploration of Potential in Smart Materials and Enzyme Encapsulation Systems

The combination of biodegradability and stimuli-responsive behavior makes polymers derived from DMMDO excellent candidates for the development of smart materials. ucl.ac.ukacs.org These materials can be designed to perform specific functions in response to environmental cues.

One promising application is in the field of enzyme encapsulation. ucl.ac.uk The self-assembled nanoparticles can serve as protective shells for enzymes, shielding them from harsh environmental conditions. ucl.ac.uk The encapsulated enzyme can then be released upon the degradation of the polyester matrix by esterases. ucl.ac.ukresearchgate.net This controlled release mechanism is highly desirable for applications in biocatalysis and targeted enzyme therapy. ucl.ac.uk The ability of these polymers to form end-to-end depolymerizable systems further enhances their potential as smart materials, as a single stimulus can trigger the complete breakdown of the polymer into small molecules. acs.org

The development of these functional polymers opens up new possibilities for creating advanced materials for biomedical applications, including drug delivery systems that can target specific sites in the body and release their cargo in a controlled manner. a-star.edu.sgnih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Findings

The study of 4,7-dimethyl-1,3-dioxepane, more commonly referred to in academic literature as cis- and trans-4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO), has yielded significant contributions to the field of polymer chemistry, particularly in the development of biodegradable materials. researchgate.netgoogleapis.com A primary academic achievement has been the successful synthesis and polymerization of DMMDO to create novel polyesters.

Initial synthesis of DMMDO was achieved through the dehydrohalogenation of its precursor, 2-chloromethyl-4,7-dimethyl-1,3-dioxepane. researchgate.netgoogle.com More recent research has focused on improving synthetic routes, with notable developments including a cobalt/chlorotrimethylsilane (CoCl₂/TMSCl) catalyzed system that proceeds efficiently at ambient temperatures, and a novel carbonate route utilizing the Petasis reagent. ucl.ac.ukresearchgate.net These advancements aim to make cyclic ketene (B1206846) acetals (CKAs) like DMMDO more accessible for broader research and application.

The most significant research finding is the ability of DMMDO to undergo free-radical ring-opening polymerization (rROP). acs.orgmindat.org Pioneering work demonstrated that at elevated temperatures (e.g., 120°C), DMMDO undergoes nearly quantitative ring-opening to form a polyester (B1180765), effectively introducing ester linkages into the backbone of an addition polymer. researchgate.netacs.orggoogle.comacs.org This finding is crucial as it provides a method to impart degradability to traditionally non-degradable vinyl polymers. mdpi.com

Subsequent research has explored various polymerization techniques, including conventional free-radical polymerization (FRP) and controlled/living radical polymerizations like Atom Transfer Radical Polymerization (ATRP). ucl.ac.ukmdpi.comacs.org Studies have detailed the homopolymerization of DMMDO and its copolymerization with a variety of vinyl monomers, including styrene (B11656) and methyl methacrylate (B99206) (MMA), to create copolymers with degradable segments. acs.orgacs.orgmdpi.com The resulting polymers from DMMDO are typically viscous or amorphous solids. google.com A key application-focused contribution is the synthesis of amphiphilic block copolymers, such as PEG-PdmCL (poly(ethylene glycol)-poly(dimethyl-ε-caprolactone)), which can self-assemble into biodegradable and biocompatible nanoparticles suitable for enzyme encapsulation. ucl.ac.uk

Table 1: Polymerization Methods and Resulting Polymers from 4,7-Dimethyl-2-methylene-1,3-dioxepane (DMMDO)

Polymerization Method Monomers Resulting Polymer Type Key Findings
Free-Radical Polymerization (FRP) DMMDO Homopolymer (viscous) Achieved essentially 100% ring-opening at 120°C. acs.orggoogle.com
FRP DMMDO, Styrene, MMA Copolymer Produced copolymers with ester linkages in the backbone. acs.orgacs.org
FRP with PEG Macroinitiator DMMDO, PEG-based initiator Amphiphilic Block Copolymer Self-assembled into biodegradable nanoparticles for enzyme encapsulation. ucl.ac.uk

Identification of Unexplored Avenues in this compound Synthesis and Polymerization

Despite progress, several research avenues concerning DMMDO remain underexplored. In synthesis, while newer methods show promise, there is a persistent need for more efficient, scalable, and versatile synthetic routes. ucl.ac.ukbohrium.com Further diversification of the DMMDO structure itself—for example, by introducing other functional groups onto the dioxepane ring—is an area ripe for investigation. This could expand the range of properties achievable in the final polymers.

In the realm of polymerization, significant challenges and opportunities exist. A primary limitation is the difficulty in achieving high molecular weight homopolymers of DMMDO through radical ring-opening polymerization. researchgate.net While techniques like FRP and ATRP have been applied, methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have reportedly led only to oligomers, indicating a need for further optimization of controlled polymerization conditions. ucl.ac.uk A systematic investigation into the kinetics and thermodynamics of DMMDO polymerization under various controlled radical systems could unlock pathways to well-defined, high molecular weight architectures.

Furthermore, the copolymerization of DMMDO with other monomers often results in low incorporation of the CKA unit due to unfavorable reactivity ratios. a-star.edu.sg A deeper mechanistic understanding and exploration of copolymerization with a wider array of functional and bio-based monomers are needed. This would enable the creation of novel materials with tailored degradation profiles and functionalities. Another critical area for future study is exerting precise control over the competitive ring-opening and ring-retaining propagation steps. wiley.com Minimizing the non-degradable ring-retained units is essential for producing fully biodegradable materials.

Emerging Trends in Degradable Polymer Research and the Continuing Role of Cyclic Ketene Acetals

The broader field of degradable polymer research is increasingly focused on creating materials that are not only biodegradable but also functional, sustainable, and suitable for high-value applications. A major trend is the development of "smart" polymers that combine degradability with stimuli-responsive behavior, such as thermoresponsiveness for controlled drug delivery systems. acs.orgrsc.org The integration of degradable linkages into complex polymer architectures like block copolymers for self-assembly and hyperbranched polymers is also a prominent research direction. ucl.ac.ukrsc.org There is a strong push towards surpassing the performance and functionalization of traditional polyesters like poly(lactic acid) (PLA) and poly(caprolactone) (PCL). bohrium.com

Within this landscape, cyclic ketene acetals (CKAs), including DMMDO, continue to play a vital role. They represent one of the most effective classes of monomers for introducing ester-based degradability into vinyl polymers via radical polymerization—a robust and versatile polymerization method. bohrium.comwiley.com The ability to use CKAs in controlled radical polymerization techniques is particularly significant, as it allows for the design of well-defined, functional polymers with predictable degradation behavior. acs.org

Current research aims to overcome the inherent limitations of CKAs, such as their sometimes-complex synthesis and sensitivity to hydrolysis, to broaden their applicability. bohrium.com The ongoing development of new CKA monomers and more efficient polymerization strategies ensures their continued relevance in pushing the boundaries of what is possible with degradable polymers, particularly in creating degradable alternatives to commodity plastics. mdpi.com

Outlook for Advanced Materials Applications and Sustainable Polymer Chemistry

The future for polymers derived from this compound and related CKAs is bright, with significant potential in advanced materials and sustainable chemistry. In the biomedical field, these materials are prime candidates for developing sophisticated drug delivery vehicles, scaffolds for tissue engineering, and transient medical implants. The ability to form self-assembled nanoparticles, as demonstrated with PEG-PdmCL copolymers, opens doors for targeted therapies and protective encapsulation of sensitive biologics like enzymes. ucl.ac.uk By copolymerizing DMMDO with functional monomers, it is conceivable to design next-generation materials that are not only biocompatible and biodegradable but also possess tailored mechanical properties and stimuli-responsiveness.

From the perspective of sustainable polymer chemistry, DMMDO and the rROP process align well with green chemistry principles by designing polymers for degradation. researchgate.net A key future direction will be the sourcing of DMMDO's precursor, 2,5-hexanediol (B147014), from renewable, bio-based feedstocks. This would render the entire polymer lifecycle more sustainable. The ultimate ambition is to leverage the chemistry of CKAs to challenge the dominance of persistent, petroleum-based plastics in packaging and other large-scale applications. While challenges in production cost and scale remain, the unique ability of CKAs to confer degradability on robust vinyl polymers positions them as a cornerstone technology in the future of sustainable and circular polymer economies. wiley.com

Q & A

Basic Research Questions

Q. How can cis/trans isomerism in 4,7-dimethyl-1,3-dioxepane be experimentally identified?

  • Methodological Answer: Gas chromatography (GC) can separate cis/trans isomers due to their distinct boiling points (6–8°C difference). Nuclear magnetic resonance (NMR) spectroscopy, particularly proton and carbon-13 NMR, is critical for conformational assignments. For example, chair conformations of the trans isomer can be distinguished via splitting patterns in proton NMR and chemical shifts in carbon-13 NMR .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer: The compound is synthesized via acid-catalyzed cyclization of 2-methyl-1,4-butanediol or similar diols. Purification of diols may not improve yields, as shown in early studies using Harshaw 1402P copper chromite catalysts under high-pressure hydrogenation (4500 p.s.i. at 250°C for 5 hours). Cyclic acetal formation is confirmed by refractive index and boiling point analysis .

Advanced Research Questions

Q. How does this compound perform in radical ring-opening polymerization (rROP) for degradable polymers?

  • Methodological Answer: When copolymerized with methyl methacrylate (MMA) or styrene, this compound introduces ester linkages into polymer backbones, enabling alkaline hydrolysis. However, reactivity ratios (e.g., rMDO = 0.02 vs. rMMA = 9.5) limit its incorporation. DFT calculations and experimental validation (e.g., SEC, NMR) are required to optimize monomer feed ratios and confirm ester content .

Q. What challenges arise in resolving contradictions between computational predictions and experimental results for polymer degradation?

  • Methodological Answer: Discrepancies between predicted reactivity ratios (e.g., low rMDO values) and experimental copolymer compositions necessitate multi-technique validation. For instance, 1D/2D NMR and mass spectrometry (MS) can quantify ester linkages, while gel permeation chromatography (GPC) monitors molecular weight changes during hydrolysis .

Q. How can isomer mixtures of this compound be resolved for purity-critical applications?

  • Methodological Answer: Preparative GC or high-performance liquid chromatography (HPLC) effectively separate cis/trans isomers. Post-separation, NMR and infrared (IR) spectroscopy verify structural integrity. For kinetic studies, isomer-specific rate constants can be derived using time-resolved spectral analysis .

Methodological & Analytical Questions

Q. What techniques are recommended for characterizing degradation products of this compound-containing polymers?

  • Methodological Answer: Hydrolyzed products are analyzed via GPC to track molecular weight reduction. Electrospray ionization mass spectrometry (ESI-MS) identifies oligomeric fragments, while nuclear Overhauser effect spectroscopy (NOESY) confirms backbone cleavage sites. Enzymatic degradation studies require controlled pH and temperature to mimic physiological conditions .

Q. How can NMR spectral data resolve conformational ambiguities in this compound derivatives?

  • Methodological Answer: Carbon-13 NMR chemical shifts differentiate axial and equatorial substituents in chair conformations. For example, trans isomers exhibit distinct splitting patterns due to restricted ring puckering, whereas cis isomers show averaged signals in dynamic NMR experiments at variable temperatures .

Data Interpretation & Conflict Resolution

Q. How should researchers address conflicting reports on the stability of this compound under mechanical stress?

  • Methodological Answer: Mechanochemical degradation studies require controlled ball-milling parameters (e.g., frequency, solvent presence). Post-milling analysis via Raman spectroscopy and X-ray diffraction (XRD) can correlate structural changes with degradation rates, resolving inconsistencies in literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.